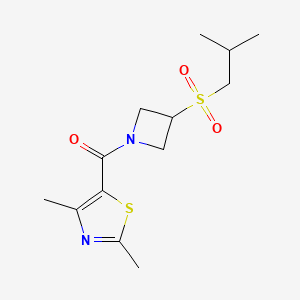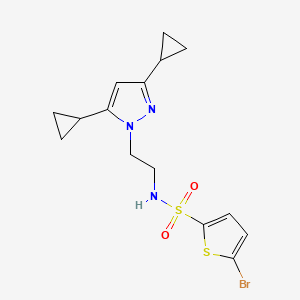
Gomisin U
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gomisin U is a compound with the molecular formula C23H30O7 . It is a powder in physical form and is derived from the Schisandra genus .
Synthesis Analysis
The synthesis of Gomisin U involves key genes and cytochrome P450 (CYP) enzymes . Notably, the CYP genes DN6828 and DN2874-i3 exhibited up-regulation in roots across both male and female plants, while DN51746 was specifically up-regulated in male roots . This indicates a potential gender-specific aspect in Gomisin U biosynthesis .Molecular Structure Analysis
The molecular structure of Gomisin U involves distinct hydrogen bonds and π–π interactions . These interactions might result in different catalytic activity for Gomisin U biosynthesis .Chemical Reactions Analysis
The transformation of Schizandrin into Gomisin U was accomplished by a combination of biotransformation and chemical reactions . The biotransformation, microbial O-demethylation of Schizandrin by Cunninghamella echinulata var. elegans (ATCC 9245) produced two novel metabolites .Physical And Chemical Properties Analysis
Gomisin U is a powder with a molecular formula of C23H30O7 and a molecular weight of 418.5 . .Wissenschaftliche Forschungsanwendungen
Cognitive Impairment Treatment
Gomisin A, a component of Schizandra chinensis, has shown potential as a treatment for cognitive impairment. It significantly reversed scopolamine-induced cognitive impairments in mice, suggesting its utility in enhancing the cholinergic nervous system (Kim et al., 2006).
Osteoblast Differentiation in High Glucose Oxidative Stress
Gomisin A plays a role in osteoblast differentiation under high glucose-induced oxidative stress, which is often a complication of diabetes mellitus. It enhances HO-1 expression, mitochondrial biogenesis factors, antioxidant enzymes, osteoblast differentiation molecules, and mineralization, suggesting its potential as a therapeutic agent for bone fragility fractures and implant failure triggered by diabetes (Takanche et al., 2019).
Hepatic Lipogenesis Inhibition
Gomisin J from Schisandra chinensis inhibits lipid accumulation in HepG2 cells, suggesting its potential in treating nonalcoholic fatty liver disease. It suppresses lipogenic enzymes and inflammatory mediators while increasing lipolytic enzymes, regulated via the AMPK-dependent pathway and inhibition of fetuin-A (Kim et al., 2015).
Aging Progress Modulation and Anti-Aging
Gomisin A promotes mitochondrial biogenesis and autophagy, which affects anti-aging progression. It inhibits ROS production and the activity of senescence-associated molecules in stress-induced prematurely senescent human diploid fibroblast cells, presenting a potential therapeutic compound for enhancing intracellular homeostasis against aging progression (Kim et al., 2018).
Endothelial Nitric Oxide Synthase Activation
Gomisin A induces Ca2+-dependent activation of endothelial nitric oxide synthase (eNOS) in human coronary artery endothelial cells, linked to NO production and endothelial-dependent vasorelaxation. This suggests a role in cardiovascular health (Park et al., 2009).
Protective Effects Against Hepatic and Renal Injury
Gomisin A shows marked protective effects against hepatic and renal injury induced by CCl(4) exposure, suggesting its utility in treating liver and kidney damage. It differentially regulates the MAPK signal transduction pathway (Hwang et al., 2013).
Anti-inflammatory and Neuroprotective Effects
Gomisin A inhibits the production of inflammatory mediators and possesses neuroprotective effects by attenuating the microglia-mediated neuroinflammatory response. It inhibits the TLR4-mediated NF-κB and MAPKs signaling pathways (Wang et al., 2014).
Anti-allergic Effects
Gomisin N, found in Schizandra chinensis, exhibits prominent anti-allergic effects by inhibiting the production of interleukin-6 (IL-6), prostaglandin D2 (PGD2), leukotriene C4 (LTC4), and cyclooxygenase-2 (COX-2) protein in bone marrow-derived mast cells. This points to its potential use in allergy treatment (Chae et al., 2011).
Melanogenesis Inhibition
Gomisin N inhibits melanogenesis by downregulating melanocortin 1 receptor (MC1R), adenylyl cyclase 2, microphthalmia-associated transcription factor (MITF), tyrosinase, and related proteins, potentially through modulating the PI3K/Akt and MAPK/ERK pathways (Chae et al., 2017).
Reversal of Multidrug Resistance in Cancer
Gomisin A alters P-glycoprotein-mediated multidrug resistance in HepG2-DR cells, suggesting its potential in cancer treatment. It may bind to Pgp simultaneously with substrates and alters Pgp-substrate interaction (Wan et al., 2006).
Anti-Metastatic Effects in Cancer
Gomisin A exhibits anti-metastatic effects in metastatic melanoma by inducing AMPK, ERK, and JNK activation and suppressing epithelial-mesenchymal transition (EMT) (Han et al., 2019).
Eigenschaften
IUPAC Name |
(9S,10S,11R)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNANNZAGLCKFOL-SYTFOFBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@H]1C)O)OC)OC)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gomisin U | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

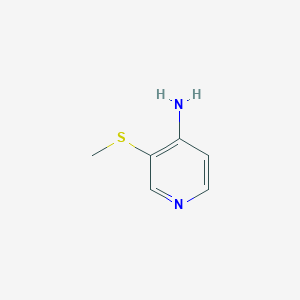
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)
![N-Ethyl-N-[2-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2450001.png)
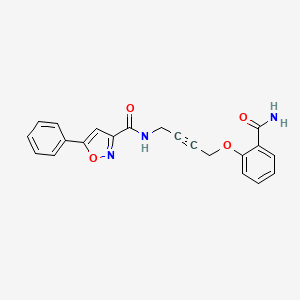
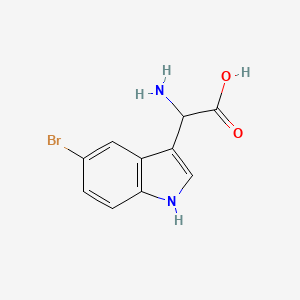
![N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2450006.png)
![Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2450007.png)

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450009.png)
![(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2450012.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2450013.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)
